7-Acetamidoclonazepam
Overview
Description
7-Acetamidoclonazepam is a chemical compound belonging to the benzodiazepine class. It is a metabolite of clonazepam, which is widely used as an anticonvulsant and anxiolytic medication. The molecular formula of this compound is C17H14ClN3O2, and it has a molecular weight of 327.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Acetamidoclonazepam is synthesized through the acetylation of 7-aminoclonazepam. The process involves the following steps:
Reduction of Clonazepam: Clonazepam undergoes nitro-reduction to form 7-aminoclonazepam.
Acetylation: 7-aminoclonazepam is then acetylated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Acetamidoclonazepam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to 7-aminoclonazepam.
Substitution: Substitution reactions can occur at the benzene ring or the diazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: 7-aminoclonazepam.
Substitution: Substituted benzodiazepine derivatives.
Scientific Research Applications
7-Acetamidoclonazepam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine metabolites.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and side effects.
Mechanism of Action
The mechanism of action of 7-Acetamidoclonazepam is similar to that of clonazepam. It enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, it increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Clonazepam: The parent compound, used as an anticonvulsant and anxiolytic.
7-Aminoclonazepam: A primary metabolite of clonazepam.
Alprazolam: Another benzodiazepine with anxiolytic properties.
Diazepam: A widely used benzodiazepine for anxiety and muscle relaxation.
Uniqueness: 7-Acetamidoclonazepam is unique due to its specific metabolic pathway and its role as a metabolite of clonazepam. Its distinct chemical structure and pharmacological properties make it an important compound for research and therapeutic applications .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSPKOOFFDJUJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962142 | |
Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41993-30-0 | |
Record name | 7-Acetamidoclonazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ACETAMINOCLONAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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